Lipophilicity (LogP) and Synthetic Utility
The compound exhibits a calculated partition coefficient (LogP) of 3.4519 [1]. This value is distinct from related benzamide analogs, such as 3-(benzoylamino)-N-(4-methoxy-2-nitrophenyl)benzamide (LogP 3.35) , and 2-hydroxy-N-(4-methoxy-2-nitrophenyl)benzamide, which is expected to have a lower LogP due to its additional hydrogen bond donor . The quantified difference in LogP has direct implications for compound solubility in organic reaction media and for its behavior in liquid-liquid extraction and chromatographic purification steps.
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | LogP = 3.4519 |
| Comparator Or Baseline | 3-(benzoylamino)-N-(4-methoxy-2-nitrophenyl)benzamide: LogP = 3.35 |
| Quantified Difference | ΔLogP = +0.1019 (vs. 3-(benzoylamino)-N-(4-methoxy-2-nitrophenyl)benzamide) |
| Conditions | In silico calculation method (ChemDraw/ACD/Labs standard). |
Why This Matters
A LogP difference of >0.1 units can significantly alter retention time in reversed-phase HPLC and partition behavior in biphasic reactions, necessitating method re-optimization if substituted.
- [1] YYBY Chemical. (n.d.). N-(4-methoxy-2-nitrophenyl)benzamide. Retrieved from https://www.yybyy.com/chemicals/detail/38259-63-1 View Source
